Mordant Brown 1

Description

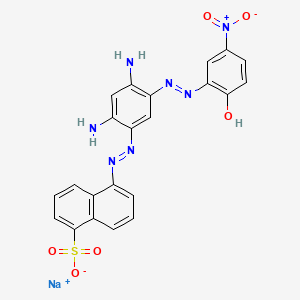

Structure

3D Structure of Parent

Properties

CAS No. |

3564-15-6 |

|---|---|

Molecular Formula |

C22H17N7O6S.Na C22H17N7NaO6S |

Molecular Weight |

530.5 g/mol |

IUPAC Name |

sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C22H17N7O6S.Na/c23-15-10-16(24)19(27-28-20-9-12(29(31)32)7-8-21(20)30)11-18(15)26-25-17-5-1-4-14-13(17)3-2-6-22(14)36(33,34)35;/h1-11,30H,23-24H2,(H,33,34,35); |

InChI Key |

FYPOANGYTWRVNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=CC(=C4)[N+](=O)[O-])O.[Na] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

C.I. Mordant Brown 1; NSC-326197; NSC 326197; NSC326197. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Mordant Brown 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Brown 1, also known by its Colour Index name C.I. 20110, is a synthetic dye belonging to the double azo class of compounds.[1] Primarily utilized in the textile industry for producing brown hues on fabrics, it is also employed in paper and leather dyeing.[1] Its application method, which involves the use of a mordant—typically a metal salt—to fix the dye to the substrate, gives the compound its name.[1] Beyond its traditional use as a colorant, this compound has garnered interest in the biomedical field as a specific inhibitor of the CD40-CD154 costimulatory protein-protein interaction, suggesting potential therapeutic applications in immunology.[2] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its molecular structure, physicochemical characteristics, synthesis, and reactivity.

Chemical Identity and Molecular Structure

This compound is chemically identified as sodium 5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate. Its structure features two azo groups (-N=N-), which act as the primary chromophore responsible for its color. The molecule also contains several functional groups, including hydroxyl, amino, nitro, and a sulfonate group, which influence its solubility, reactivity, and chelating properties with metal ions (mordants).

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 3564-15-6 |

| C.I. Name | This compound, C.I. 20110 |

| IUPAC Name | sodium 5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |

| Molecular Formula | C₂₂H₁₆N₇NaO₆S |

| Molecular Weight | 529.46 g/mol |

| Synonyms | Acid Brown 17, Chrome Fast Brown EB, Acid Leather Brown EBC |

Physicochemical Properties

This compound is a dark red-brown solid. Its solubility is a key factor in its application as a dye. The sulfonate group imparts water solubility, making it suitable for aqueous dyeing processes.

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Resulting Color |

| Water | Soluble | Yellow-brown |

| Ethanol | Soluble | Orange-brown |

| Acetone | Slightly Soluble | - |

| Cellosolve | Slightly Soluble | - |

Data compiled from multiple sources.

The reactivity of this compound with various chemical reagents provides insight into its chemical nature and can be used for identification purposes.

Table 3: Reactivity of this compound with Chemical Reagents

| Reagent | Observed Reaction |

| Concentrated Sulfuric Acid | Violet-black to blue-black; brown precipitate upon dilution |

| Concentrated Nitric Acid | Red-light brown, turning yellow |

| Concentrated Hydrochloric Acid | Brown solution |

| Concentrated Sodium Hydroxide | Orange-brown solution |

Data compiled from multiple sources.

Spectroscopic Properties

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process involving sequential diazotization and azo coupling reactions. The general workflow is outlined below.

Caption: Industrial synthesis workflow for this compound.

Experimental Protocol: General Laboratory Synthesis of Azo Dyes

While a detailed, peer-reviewed laboratory synthesis protocol for this compound is not publicly available, a general procedure for the synthesis of a similar double azo dye can be described as follows. This protocol is for illustrative purposes and would require optimization for the specific synthesis of this compound.

Materials:

-

Starting Amine 1 (e.g., 2-Amino-4-nitrophenol)

-

Starting Amine 2 (e.g., 5-Aminonaphthalene-1-sulfonic acid)

-

Coupling Agent (e.g., Benzene-1,3-diamine)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Ice

-

Distilled Water

Procedure:

-

Diazotization of Amine 1:

-

Dissolve a specific molar equivalent of Amine 1 in dilute hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

-

Stir the mixture for 15-30 minutes after the addition is complete to ensure the formation of the diazonium salt. The presence of excess nitrous acid can be tested with starch-iodide paper.

-

-

First Azo Coupling:

-

In a separate beaker, dissolve the coupling agent (e.g., Benzene-1,3-diamine) in a suitable solvent (e.g., water or dilute acid).

-

Cool this solution to 0-5°C.

-

Slowly add the diazonium salt solution from step 1 to the coupling agent solution with vigorous stirring, maintaining the low temperature and appropriate pH (typically acidic for this first coupling).

-

Allow the reaction to proceed for 1-2 hours. The formation of a colored precipitate indicates the formation of the monoazo intermediate.

-

-

Diazotization of Amine 2:

-

Repeat the diazotization procedure described in step 1 with Amine 2.

-

-

Second Azo Coupling:

-

Add the diazonium salt solution of Amine 2 to the reaction mixture containing the monoazo intermediate from step 2.

-

Adjust the pH to slightly alkaline conditions using sodium hydroxide or sodium carbonate to facilitate the second coupling.

-

Continue stirring at a low temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography.

-

-

Isolation and Purification:

-

The resulting disazo dye (this compound) can be precipitated by adding a saturated sodium chloride solution ("salting out").

-

Collect the precipitate by filtration, wash with a brine solution to remove excess salts and unreacted starting materials, and dry.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

-

Potential Signaling Pathway Interaction

As an inhibitor of the CD40-CD154 interaction, this compound has the potential to modulate downstream signaling pathways involved in immune responses. The CD40-CD154 interaction is crucial for B-cell activation, differentiation, and immunoglobulin class switching, as well as for the activation of other antigen-presenting cells.

Caption: Inhibition of CD40-CD154 interaction by this compound.

Analytical Methodologies

The analysis of azo dyes like this compound typically involves chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a common method for the separation and quantification of these compounds.

Experimental Protocol: General HPLC-DAD Analysis of Azo Dyes

This protocol provides a general framework for the analysis of water-soluble azo dyes. Specific parameters may need to be optimized for this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph with a gradient pump and autosampler.

-

Diode-Array Detector.

-

C18 reversed-phase analytical column (e.g., 4.6 mm x 150 mm, 3 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade).

-

Ammonium acetate or formic acid (for mobile phase modification).

-

Water (HPLC grade).

-

This compound standard.

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Aqueous buffer (e.g., 10-20 mM ammonium acetate, pH adjusted) or water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient might start with a low percentage of B, increasing to a high percentage over 20-30 minutes to elute the analyte.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25-40°C.

-

Injection Volume: 5-20 µL.

-

DAD Detection: Monitor at multiple wavelengths, including the visible absorption maximum (if known) and a UV wavelength (e.g., 254 nm).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and UV-Vis spectrum from the DAD.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

-

Conclusion

This compound is a well-established azo dye with a defined chemical structure and known synthetic pathway. Its physicochemical properties, particularly its solubility and reactivity, are dictated by the various functional groups present in the molecule. While its primary application remains in the textile and dyeing industries, its emerging role as a specific inhibitor of the CD40-CD154 interaction opens new avenues for research in drug development. Further studies are warranted to fully elucidate its spectroscopic properties, such as its UV-Vis absorption maxima and pKa values, and to develop and validate specific, detailed analytical protocols for its characterization and quantification in various matrices. Such data will be invaluable for both industrial quality control and advanced biomedical research.

References

An In-depth Technical Guide to the Synthesis and Purification of Mordant Brown 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mordant Brown 1, a disazo dye, is recognized not only for its applications in the textile industry but also for its significant potential in biomedical research as a specific inhibitor of the CD40-CD154 costimulatory protein-protein interaction. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound (C.I. 20110), intended to support researchers in its laboratory-scale preparation and analysis. The document details a representative experimental protocol for its synthesis via sequential diazotization and coupling reactions. Furthermore, it outlines purification techniques applicable to this class of compounds to achieve the high purity required for biological and analytical studies. This guide also includes a visualization of the CD40-CD154 signaling pathway, a critical target for this molecule, to provide context for its application in drug development.

Introduction

This compound, with the CAS number 3564-15-6, is a synthetically produced anionic dye.[1] Its molecular structure, characterized by two azo groups, imparts its distinctive brown color.[2] Traditionally used in the dyeing of materials like leather and textiles, recent scientific investigations have highlighted its role as a potent and specific inhibitor of the CD40-CD154 interaction.[3] This interaction is a crucial component of the immune response, and its dysregulation is implicated in various autoimmune diseases. The ability of this compound to disrupt this pathway underscores its potential as a lead compound in the development of novel therapeutics.

This guide aims to provide a detailed technical overview of the chemical synthesis and purification of this compound, addressing the needs of researchers in chemistry and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 3564-15-6 | [4] |

| Molecular Formula | C₂₂H₁₆N₇NaO₆S | [5] |

| Molecular Weight | 529.46 g/mol | |

| Appearance | Dark red-brown solid | |

| Solubility in Water | Soluble | |

| Solubility in Ethanol | Soluble |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the sequential diazotization of two different aromatic amines and their subsequent coupling to a central coupling component. The overall manufacturing method involves the diazotization of 2-Amino-4-nitrophenol and 5-Aminonaphthalene-1-sulfonic acid, which are then coupled in turn with Benzene-1,3-diamine (m-phenylenediamine).

Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of disazo dyes. Precise optimization of conditions may be required to achieve desired yields and purity.

Materials:

-

2-Amino-4-nitrophenol

-

5-Aminonaphthalene-1-sulfonic acid

-

Benzene-1,3-diamine (m-phenylenediamine)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Sodium Carbonate (Na₂CO₃)

-

Ice

-

Distilled water

Step 1: First Diazotization of 2-Amino-4-nitrophenol

-

In a beaker, dissolve a specific molar equivalent of 2-Amino-4-nitrophenol in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a concentrated aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: First Coupling Reaction

-

In a separate beaker, dissolve a molar equivalent of m-phenylenediamine in a weakly acidic aqueous solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the m-phenylenediamine solution, maintaining the temperature below 5 °C and ensuring continuous stirring.

-

Adjust the pH of the reaction mixture to slightly acidic to facilitate the coupling reaction.

-

Continue stirring for 1-2 hours at low temperature to yield the monoazo intermediate.

Step 3: Second Diazotization of 5-Aminonaphthalene-1-sulfonic acid

-

In a separate beaker, dissolve a molar equivalent of 5-Aminonaphthalene-1-sulfonic acid in a dilute sodium carbonate solution.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a concentrated aqueous solution of sodium nitrite.

-

Slowly add this mixture to a beaker containing cold dilute hydrochloric acid, maintaining the temperature below 5 °C to form the second diazonium salt.

Step 4: Second Coupling Reaction

-

To the solution containing the monoazo intermediate from Step 2, slowly add the freshly prepared diazonium salt solution from Step 3.

-

Maintain the temperature at 0-5 °C and adjust the pH to be slightly alkaline to promote the second coupling reaction.

-

Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography.

-

The resulting precipitate is the crude this compound.

Synthesis Workflow

Caption: Sequential synthesis workflow for this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, by-products, and inorganic salts. A combination of techniques is often employed to achieve high purity.

Experimental Protocols

Protocol 1: Salting Out and Recrystallization

-

Salting Out: The crude dye precipitate can be separated from the reaction mixture by filtration. To enhance precipitation and remove highly soluble impurities, an inorganic salt such as sodium chloride can be added to the reaction mixture before filtration.

-

Recrystallization:

-

Dissolve the crude, filtered dye in a minimum amount of a suitable hot solvent or solvent mixture (e.g., water-ethanol).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Protocol 2: Column Chromatography

For higher purity, column chromatography can be employed.

-

Stationary Phase: Silica gel is a common choice for the purification of polar organic compounds like azo dyes.

-

Mobile Phase: A suitable eluent system (e.g., a mixture of ethyl acetate and methanol) should be determined using thin-layer chromatography (TLC) to achieve optimal separation.

-

Procedure:

-

Pack a chromatography column with a slurry of silica gel in the chosen mobile phase.

-

Dissolve the crude dye in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified dye.

-

Purification Workflow

Caption: General purification workflow for this compound.

Quantitative Data

The following table presents hypothetical quantitative data for the synthesis of this compound, based on typical yields for azo dye synthesis. Actual results will vary depending on the specific experimental conditions.

| Parameter | Value |

| Theoretical Yield | Calculated based on the limiting reactant |

| Actual Yield (Crude) | 70-85% |

| Yield (After Recrystallization) | 50-65% |

| Purity (HPLC) | >95% |

| Melting Point | Decomposes before melting |

Signaling Pathway Inhibition

This compound has been identified as a specific inhibitor of the CD40-CD154 signaling pathway. This pathway is integral to the adaptive immune response.

The CD40-CD154 Signaling Pathway

The interaction between CD40 on antigen-presenting cells (APCs) and CD154 (CD40L) on activated T-helper cells is a critical co-stimulatory signal. This binding event triggers a downstream signaling cascade within the APC, leading to its activation, enhanced antigen presentation, and the production of pro-inflammatory cytokines. This, in turn, further stimulates the T-cell response.

Caption: this compound inhibits the CD40-CD154 interaction.

Conclusion

This technical guide provides a foundational understanding of the synthesis and purification of this compound for research purposes. The detailed protocols and workflows offer a starting point for its laboratory preparation. The elucidation of its role as an inhibitor of the CD40-CD154 signaling pathway opens avenues for its investigation in immunology and drug discovery. Further research to optimize the synthesis and to fully characterize its biological activity is warranted to explore its therapeutic potential.

References

Mordant Brown 1: A Technical Guide to its Solubility in Organic Solvents for Researchers

For immediate release

This technical guide provides an in-depth overview of the solubility of Mordant Brown 1 (C.I. 20110), an azo dye with significant applications in both industrial dyeing and biomedical research. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Introduction to this compound

This compound, with the CAS number 3564-15-6, is a double azo class dye.[1] It appears as a dark red-brown solid powder.[1][2] Beyond its traditional use in the textile and leather industries, this compound has garnered interest in the biomedical field as an effective and specific inhibitor of the CD40-CD154 costimulatory protein-protein interaction, suggesting its potential in the development of therapies for autoimmune diseases and transplant rejection.[2][3]

Solubility Profile of this compound

Precise quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, qualitative assessments from multiple sources provide a general understanding of its solubility characteristics. The compound's solubility is influenced by its molecular structure, which includes multiple functional groups such as amino, nitro, hydroxyl, and sulfonate moieties.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound in dimethyl sulfoxide (DMSO) and other common solvents.

| Solvent | Solubility | Resulting Color of Solution |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified |

| Water | Soluble | Yellow-brown |

| Ethanol | Soluble | Orange-brown |

| Acetone | Slightly soluble | Not specified |

| Cellosolve (2-ethoxyethanol) | Slightly soluble | Not specified |

This data is compiled from multiple sources.

Experimental Protocol for Determining Quantitative Solubility

For researchers requiring precise solubility measurements (e.g., for preparing stock solutions for cell-based assays or other experimental setups), it is recommended to determine the solubility empirically. The following is a generalized protocol for determining the solubility of an azo dye like this compound in a specific organic solvent.

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or other organic solvent of choice

-

Target aqueous buffer (if applicable)

-

Vortex mixer

-

Magnetic stirrer and stir bar

-

Spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound powder and add it to a known volume of the organic solvent (e.g., DMSO) in a sealed vial.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or a magnetic stirrer can be used.

-

-

Separation of Undissolved Solute:

-

Centrifuge the saturated solution at a high speed to pellet the undissolved this compound.

-

Carefully collect the supernatant, ensuring no solid particles are transferred.

-

-

Quantification of Dissolved Solute:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions and the saturated supernatant at the wavelength of maximum absorbance (λmax) for this compound using a spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Use the absorbance of the saturated supernatant and the calibration curve to determine the concentration of this compound in the saturated solution. This concentration represents the solubility of this compound in that solvent at the experimental temperature.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a key biological pathway involving this compound and a typical experimental workflow for its use.

Caption: Inhibition of the CD40-CD154 signaling pathway by this compound.

Caption: Experimental workflow for preparing a this compound working solution.

References

Physicochemical Characteristics of Mordant Brown 1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Brown 1, also known by its Colour Index name C.I. 20110, is a synthetic azo dye belonging to the double azo class. Its primary application lies in the textile industry for dyeing wool, silk, and leather, where it produces a characteristic brown hue.[1] The application of a mordant, typically a metal salt, is essential to fix the dye to the fabric and enhance its fastness properties. Beyond its traditional use in dyeing, this compound has garnered significant interest in biomedical research as a specific and effective inhibitor of the CD40-CD154 costimulatory protein-protein interaction, suggesting its potential therapeutic applications in autoimmune diseases and transplantation.[1] This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activity.

Chemical Identity and Structure

This compound is chemically identified as sodium 5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate.[1] Its chemical structure is characterized by two azo (-N=N-) groups, which form the chromophore responsible for its color, and several functional groups including hydroxyl, nitro, amino, and a sulfonic acid salt, which influence its solubility and dyeing properties.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 3564-15-6 |

| C.I. Name | This compound |

| C.I. Number | 20110 |

| Molecular Formula | C₂₂H₁₆N₇NaO₆S |

| Molecular Weight | 529.46 g/mol |

| IUPAC Name | sodium 5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |

| InChI | InChI=1S/C22H17N7O6S.Na/c23-15-10-16(24)19(27-28-20-9-12(29(31)32)7-8-21(20)30)11-18(15)26-25-17-5-1-4-14-13(17)3-2-6-22(14)36(33,34)35;/h1-11,30H,23-24H2,(H,33,34,35);/q;+1/p-1 |

| SMILES | C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=CC(=C4)--INVALID-LINK--[O-])O.[Na+] |

| Synonyms | Acid Brown 17, Chrome Fast Brown EB, Acid Leather Brown EBC |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in both industrial and research settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Dark red-brown solid powder | |

| Melting Point | Decomposes without melting at a specific temperature. | (for a similar azo dye) |

| Solubility | ||

| Water | Soluble (yellow-brown solution) | |

| Ethanol | Soluble (orange-brown solution) | |

| Acetone | Slightly soluble | |

| Cellosolve | Slightly soluble | |

| Reactivity | Reacts with concentrated sulfuric acid to produce a violet-black to blue-black color, with a brown precipitate upon dilution. In concentrated nitric acid, it forms a red-light brown solution that turns yellow. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving sequential diazotization and coupling reactions.

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Detailed Methodology:

-

Diazotization of 2-Amino-4-nitrophenol:

-

Dissolve 2-Amino-4-nitrophenol in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

-

-

Diazotization of 5-Aminonaphthalene-1-sulfonic acid:

-

Follow a similar procedure as in step 1, dissolving 5-Aminonaphthalene-1-sulfonic acid in a dilute mineral acid and reacting it with sodium nitrite at low temperatures.

-

-

Sequential Coupling:

-

Dissolve Benzene-1,3-diamine (m-phenylenediamine) in an alkaline solution.

-

First, couple the diazonium salt of 2-Amino-4-nitrophenol to the benzene-1,3-diamine.

-

Then, add the diazonium salt of 5-Aminonaphthalene-1-sulfonic acid to the reaction mixture to complete the second coupling reaction, forming this compound.

-

The product can be precipitated by adding salt and then filtered, washed, and dried.

-

Determination of Physicochemical Properties

Melting Point Determination:

Due to its nature as a complex organic salt, this compound is expected to decompose at elevated temperatures rather than exhibit a sharp melting point. This can be observed using a standard melting point apparatus or by thermogravimetric analysis (TGA).

Solubility Determination:

A standard method for determining the solubility of a dye involves preparing a saturated solution and measuring its concentration.

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Filter the saturated solution to remove any undissolved solid.

-

Measure the concentration of the dye in the filtrate using UV-Vis spectrophotometry by comparing its absorbance to a calibration curve of known concentrations.

Spectroscopic Analysis:

-

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., water or ethanol).

-

Record the absorbance spectrum over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer.

-

The wavelength of maximum absorbance (λmax) corresponds to the electronic transitions within the molecule's chromophore. For azo dyes, characteristic peaks are expected in the visible region.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a solid sample by mixing a small amount of finely ground this compound with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet.

-

Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

-

Characteristic peaks for functional groups such as -OH, -NO₂, -NH₂, -SO₃H, and the azo group (-N=N-) can be identified.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Record the ¹H and ¹³C NMR spectra.

-

The chemical shifts and coupling patterns of the protons and carbons will provide detailed information about the molecular structure. Aromatic protons are expected to appear in the downfield region of the ¹H NMR spectrum.

-

Biological Activity: Inhibition of CD40-CD154 Signaling

This compound has been identified as a potent and specific inhibitor of the CD40-CD154 interaction, a key pathway in the regulation of the immune response. This interaction between CD40 on antigen-presenting cells and CD154 (CD40L) on activated T cells is crucial for T-cell help to B cells, leading to antibody production and the formation of memory B cells.

CD40-CD154 Signaling Pathway and Inhibition by this compound

Caption: Inhibition of CD40-CD154 Signaling.

Experimental Workflow for Assessing CD40-CD154 Inhibition

Flow cytometry is a powerful technique to assess the inhibitory effect of this compound on CD40-CD154-mediated cellular responses.

Workflow for Flow Cytometry Analysis

Caption: Flow Cytometry Workflow.

Detailed Methodology:

-

Cell Culture: Human monocytic THP-1 cells, which express CD40, are cultured under standard conditions.

-

Treatment: Cells are pre-incubated with a range of concentrations of this compound.

-

Stimulation: The cells are then stimulated with recombinant human CD154 to induce CD40 signaling.

-

Staining: After an incubation period, the cells are stained with a fluorescently labeled antibody against a downstream marker of CD40 activation, such as CD54 (ICAM-1).

-

Flow Cytometry: The expression level of the marker on the cell surface is quantified using a flow cytometer.

-

Data Analysis: The reduction in the expression of the marker in the presence of this compound, compared to the stimulated control without the inhibitor, indicates the compound's inhibitory activity.

Conclusion

This compound is a well-characterized azo dye with established physicochemical properties relevant to its industrial applications. The recent discovery of its potent and specific inhibitory activity against the CD40-CD154 interaction has opened new avenues for its use in biomedical research and drug development. This guide provides a comprehensive resource for researchers and scientists working with this compound, offering detailed information on its properties and standardized protocols for its synthesis and analysis. Further research into the precise molecular mechanism of its inhibitory action and its in vivo efficacy will be crucial for translating its therapeutic potential.

References

Spectroscopic Profile of Mordant Brown 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Brown 1, a diazo compound, is a synthetic dye historically used in the textile industry. Its complex aromatic structure, characterized by multiple functional groups including hydroxyl, amino, nitro, and a sulfonic acid moiety, also lends it to applications in biomedical research. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the exploration of its potential applications. This technical guide provides a summary of available spectroscopic data for this compound and outlines generalized experimental protocols for its analysis using UV-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy.

Due to the limited availability of public domain spectroscopic data for this compound, this guide also includes information on closely related compounds, referred to as Mordant Brown 33 and Mordant Brown RH33, to provide a more comprehensive, albeit inferred, spectroscopic profile. Researchers should be aware that the spectroscopic characteristics of these compounds may differ from those of this compound.

Spectroscopic Data

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing the chromophores in dyes. The absorption maxima (λmax) are dependent on the solvent and the pH of the medium.

Table 1: UV-Vis Absorption Maxima for Mordant Brown and Related Compounds

| Compound | Solvent/Conditions | λmax (nm) | Reference |

| Mordant Brown RH33 | Water | 222, 374, 442, 446 | [1] |

| Mordant Brown 33 | 50% Ethanol (pH < 3.0, cationic form) | 438 | [2] |

| Mordant Brown 33 | 50% Ethanol (neutral form) | 453 | [2] |

| Mordant Brown 33 | 50% Ethanol (dianionic form) | 410, 475 | [2] |

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |

| N-H (amino) | 3300-3500 (sharp) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| N=N (azo) | 1400-1450 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| N-O (nitro) | 1500-1570 (asymmetric), 1300-1370 (symmetric) | Stretching |

| S=O (sulfonate) | 1150-1250, 1030-1070 | Stretching |

| C-N | 1250-1350 | Stretching |

| C-O | 1000-1260 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. No public NMR data for this compound has been identified. For a molecule of this complexity, 2D NMR techniques such as COSY and HSQC would be essential for unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals. The expected chemical shifts would be in the aromatic region (typically 6.0-9.0 ppm for ¹H NMR and 100-160 ppm for ¹³C NMR), with specific shifts influenced by the electronic effects of the various substituents.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid dye sample like this compound.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water, ethanol, or a buffer solution of known pH) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to determine an optimal concentration that yields an absorbance in the range of 0.1-1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a cuvette with the same solvent used to prepare the sample solution. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over a wavelength range of 200-800 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

FTIR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest. Place a small amount of the dry powder directly onto the ATR crystal. Alternatively, prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Use an FTIR spectrometer equipped with an appropriate accessory (e.g., ATR or a sample holder for pellets).

-

Background Measurement: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Measurement: Place the prepared sample in the spectrometer and record the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical to ensure solubility and to avoid interfering signals. Transfer the solution to an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Tune and shim the spectrometer. Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

2D NMR Acquisition (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS or the residual solvent peak). Assign the signals to the respective nuclei in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a dye sample.

Caption: General workflow for the spectroscopic analysis of a dye sample.

References

An In-depth Technical Guide to Mordant Brown 1: From Historical Dye to Modern Research Tool

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mordant Brown 1 (C.I. 20110), a disazo dye with a rich history in the textile industry and emerging significance in biomedical research. This document details its discovery, chemical properties, synthesis, and its contemporary application as a potent and specific inhibitor of the CD40-CD154 protein-protein interaction, a critical pathway in immune regulation.

Introduction and Historical Context

The term "mordant," derived from the Latin mordere ("to bite"), refers to a substance, typically a metal salt, used to fix a dye to a material. [cite: ] Mordant dyes form a coordination complex with the mordant, which then attaches to the fabric, enhancing the durability of the color.

Chemical and Physical Properties

This compound is a sodium salt of a disazo compound. Its chemical structure is characterized by two azo (-N=N-) groups, which act as the chromophore responsible for its color.

| Property | Value | Reference |

| Chemical Name | sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate | [cite: ] |

| C.I. Name | This compound | [cite: ] |

| C.I. Number | 20110 | [cite: ] |

| CAS Number | 3564-15-6 | [cite: ] |

| Molecular Formula | C₂₂H₁₇N₇NaO₆S | [cite: ] |

| Molecular Weight | 530.47 g/mol | [cite: ] |

| Appearance | Dark brown powder | |

| Solubility | Soluble in water (yellow-brown solution), ethanol (orange-brown solution), and DMSO. Slightly soluble in acetone. | [cite: ] |

| UV-Vis λmax | ~442 nm (Estimated based on the closely related Mordant Brown RH33) | [cite: ] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving sequential diazotization and coupling reactions.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of disazo dyes.

Step 1: First Diazotization

-

Dissolve 2-Amino-4-nitrophenol in a dilute hydrochloric acid solution.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for 30-60 minutes to ensure complete diazotization. The completion of the reaction can be monitored using starch-iodide paper.

Step 2: Second Diazotization

-

In a separate vessel, dissolve 5-Aminonaphthalene-1-sulfonic acid in a dilute sodium carbonate solution.

-

Cool the solution to 0-5 °C.

-

Add a solution of sodium nitrite dropwise, followed by the slow addition of hydrochloric acid to maintain a slightly acidic pH, keeping the temperature below 5 °C.

-

Stir for 30-60 minutes.

Step 3: Coupling

-

Dissolve m-phenylenediamine (Benzene-1,3-diamine) in water.

-

Cool the solution to 0-5 °C.

-

Slowly add the diazonium salt solution from Step 1 to the m-phenylenediamine solution, maintaining a slightly acidic to neutral pH.

-

After the first coupling is complete, adjust the pH to be slightly alkaline (pH 8-9) with sodium carbonate.

-

Slowly add the second diazonium salt solution from Step 2 to the reaction mixture.

-

Stir the reaction mixture at a low temperature until the coupling is complete.

-

The resulting this compound dye can be precipitated by adding sodium chloride (salting out), filtered, washed with a brine solution, and dried.

Application as a Textile Dye

This compound has been traditionally used for dyeing protein fibers such as wool and silk, as well as leather. The application process typically involves a pre-mordanting, meta-mordanting, or post-mordanting step, where the substrate is treated with a metal salt, commonly a chromium salt, to enhance the dye's fastness properties.

| Fastness Property | Rating (ISO Scale) |

| Lightfastness | 5-6 |

| Washfastness | 4-5 |

| Perspiration Fastness | 4-5 |

| Rubbing Fastness (Dry) | 4-5 |

| Rubbing Fastness (Wet) | 3-4 |

Biomedical Application: Inhibition of the CD40-CD154 Interaction

A significant contemporary application of this compound is in biomedical research as a specific and effective inhibitor of the CD40-CD154 protein-protein interaction. [cite: ] This interaction is a crucial co-stimulatory signal in the activation of the immune system. Its blockade has therapeutic potential in autoimmune diseases and organ transplantation.

Mechanism of Action

This compound acts as a small molecule inhibitor that disrupts the binding of CD40 on antigen-presenting cells to CD154 (also known as CD40 Ligand) on T-cells. This inhibition prevents the downstream signaling cascade that leads to T-cell activation and subsequent immune responses. Studies have shown that this compound exhibits high selectivity for the CD40-CD154 interaction, with over 100-fold greater activity compared to other TNF superfamily interactions. [cite: ] While the precise IC50 value is not publicly available, it is reported to be in the low-micromolar to sub-micromolar range. [cite: ]

An In-Depth Technical Guide to the Mechanism of Action of Mordant Brown 1 as a Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mordant Brown 1, a di-azo dye, is a crucial colorant in the textile industry, prized for its ability to produce rich, durable brown hues on protein fibers such as wool and silk. Its efficacy is rooted in the principles of mordant dyeing, a process that involves the formation of a coordination complex between the dye, a metal ion (the mordant), and the functional groups of the fiber. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its chemical structure, the intricacies of the dye-mordant-fiber interaction, and the factors influencing its performance. This document also includes detailed experimental protocols for its application and methods for evaluating its fastness properties, alongside a summary of available quantitative data.

Introduction

This compound, also known by its Colour Index name C.I. 20110, is a synthetic dye belonging to the double azo class of chromophores.[1][2] Its primary application lies in the dyeing of protein- and polyamide-based textiles, including wool, silk, and nylon.[2] The defining characteristic of this compound is its reliance on a mordant—typically a metal salt—to achieve effective and lasting coloration.[3][4] This guide delves into the fundamental chemistry of this compound and its application, providing a technical resource for researchers and professionals in textile chemistry and related fields.

Chemical and Physical Properties of this compound

A thorough understanding of the mechanism of action of this compound begins with its molecular identity and physical characteristics.

| Property | Value | Reference |

| C.I. Name | This compound | |

| C.I. Number | 20110 | |

| CAS Number | 3564-15-6 | |

| Molecular Formula | C₂₂H₁₇N₇NaO₆S | |

| Molecular Weight | 530.5 g/mol | |

| Chemical Class | Di-azo | |

| Appearance | Dark red-brown solid powder | |

| Solubility | Soluble in water (yellow-brown solution) and ethanol (orange-brown solution) |

Manufacturing Process: The synthesis of this compound involves a two-step diazotization and coupling reaction. First, 2-Amino-4-nitrophenol and 5-Aminonaphthalene-1-sulfonic acid are individually diazotized. These diazonium salts are then sequentially coupled with Benzene-1,3-diamine to form the final di-azo dye molecule.

Mechanism of Action: The Dye-Mordant-Fiber Complex

The dyeing process with this compound is not a simple case of the dye physically adsorbing to the fiber. Instead, it involves a complex interplay of chemical bonding, orchestrated by a metal mordant, leading to the formation of a highly stable "lake" within the fiber matrix.

The Role of the Mordant

Mordants are typically metal salts that act as a bridge between the dye molecule and the textile fiber. For protein fibers like wool, which are amphoteric, the most commonly used mordants are salts of chromium, aluminum, iron, copper, and tin. These metal ions have the ability to form coordination complexes with both the dye and the functional groups present in the fiber.

Coordination Chemistry of this compound

The molecular structure of this compound contains several potential coordination sites for metal ions. These include the azo groups (-N=N-), the hydroxyl (-OH) group, and the amino (-NH₂) groups. The formation of the coordination complex significantly alters the electronic structure of the dye molecule, which in turn influences the final color and fastness properties of the dyeing.

The interaction can be generalized as follows:

-

Mordant-Fiber Interaction: The metal ions from the mordant salt are first taken up by the fiber. In the case of wool, the carboxyl (-COOH) and amino (-NH₂) groups of the amino acid residues in the keratin protein provide sites for ionic and coordinate bonding with the metal ions.

-

Dye-Mordant-Fiber Complex Formation: The mordanted fiber is then introduced to the dye bath. The this compound molecules diffuse into the fiber and form coordinate bonds with the metal ions already bound to the fiber. This creates a large, insoluble ternary complex that is physically and chemically entrapped within the fiber structure.

References

Mordant Brown 1: A Potent and Selective Inhibitor of the CD40-CD154 Protein-Protein Interaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The CD40-CD154 signaling pathway is a critical co-stimulatory axis in the adaptive immune response, and its dysregulation is implicated in a variety of autoimmune diseases and transplant rejection. Consequently, the inhibition of the CD40-CD154 protein-protein interaction (PPI) represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of Mordant Brown 1, a naphthalenesulphonic acid derivative and azo dye, which has been identified as a potent and specific small-molecule inhibitor of this interaction. This document details the quantitative inhibitory properties of this compound, provides in-depth experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction

The interaction between the CD40 receptor, a member of the tumor necrosis factor (TNF) receptor superfamily expressed on antigen-presenting cells (APCs), and its ligand CD154 (also known as CD40L), transiently expressed on activated T cells, is a cornerstone of T cell-dependent humoral and cellular immunity.[1] This engagement triggers downstream signaling cascades that lead to the activation, proliferation, and differentiation of B cells, as well as the licensing of dendritic cells to prime cytotoxic T lymphocytes. Given its central role in immune activation, the CD40-CD154 pathway is a key therapeutic target for immunomodulation in autoimmune diseases and the prevention of allograft rejection.[1][2]

This compound has emerged as a significant tool compound for studying the blockade of this pathway.[3][4] It is an effective and specific inhibitor of the CD40-CD154 costimulatory protein-protein interaction. This guide serves as a technical resource for researchers and drug development professionals interested in utilizing this compound as a chemical probe or as a lead compound for further therapeutic development.

Quantitative Inhibitory Profile of this compound

This compound demonstrates potent inhibitory activity against the CD40-CD154 interaction with sub-micromolar efficacy. Its selectivity is a key attribute, showing minimal cross-reactivity with other members of the TNF superfamily.

| Parameter | Value | Assay Type | Reference |

| IC50 (CD40-CD154) | 0.13 µM | Cell-free binding assay | |

| Selectivity | >100-fold | Comparison against other TNF superfamily pairs |

Table 1: Quantitative Inhibitory Data for this compound

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CD40-CD154 inhibitors. The following sections provide protocols for key experiments used to characterize the activity of this compound.

CD40-CD154 Binding Inhibition ELISA

This enzyme-linked immunosorbent assay (ELISA) is a primary method for quantifying the in-vitro inhibitory activity of compounds on the CD40-CD154 interaction.

Materials:

-

High-binding 96-well microplates

-

Recombinant human CD40 protein

-

Recombinant human soluble CD154 (sCD154)

-

This compound

-

Biotinylated anti-human CD154 antibody

-

Streptavidin-Horseradish Peroxidase (HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer (e.g., PBS with 1% BSA)

-

Microplate reader

Procedure:

-

Coating: Coat the wells of a 96-well microplate with recombinant human CD40 protein (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block non-specific binding sites by adding 200 µL of assay buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Inhibitor Incubation: Prepare serial dilutions of this compound in assay buffer. Add 50 µL of the diluted inhibitor to the wells.

-

Ligand Addition: Add 50 µL of recombinant human sCD154 (at a pre-determined concentration that gives a robust signal, e.g., 0.5 µg/mL) to the wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection Antibody: Add 100 µL of biotinylated anti-human CD154 antibody (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate: Add 100 µL of Streptavidin-HRP (diluted in assay buffer) to each well and incubate for 30 minutes at room temperature in the dark.

-

Washing: Repeat the washing step thoroughly.

-

Substrate Development: Add 100 µL of TMB substrate to each well and incubate until a sufficient color change is observed (typically 15-30 minutes).

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Flow Cytometry Analysis of CD154-Induced Cellular Response in THP-1 Cells

This protocol assesses the ability of this compound to inhibit the cellular consequences of CD40-CD154 engagement, such as the upregulation of activation markers on the human monocytic cell line THP-1.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Recombinant human soluble CD154 (sCD154)

-

This compound

-

Fluorochrome-conjugated anti-human CD86 antibody (or other activation markers like CD54, CD80)

-

Flow cytometer

-

FACS tubes

-

Cell staining buffer (e.g., PBS with 2% FBS)

Procedure:

-

Cell Culture: Culture THP-1 cells in complete RPMI-1640 medium.

-

Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).

-

Cell Stimulation: Stimulate the cells with a pre-determined optimal concentration of sCD154 (e.g., 1 µg/mL) for 24-48 hours. Include an unstimulated control.

-

Cell Harvesting: Harvest the cells by gentle pipetting and transfer to FACS tubes.

-

Washing: Wash the cells twice with cold cell staining buffer by centrifugation at 300 x g for 5 minutes.

-

Antibody Staining: Resuspend the cell pellet in 100 µL of cell staining buffer containing the fluorochrome-conjugated anti-human CD86 antibody.

-

Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with cold cell staining buffer.

-

Data Acquisition: Resuspend the cells in 300-500 µL of cell staining buffer and acquire data on a flow cytometer.

-

Data Analysis: Gate on the live cell population and analyze the median fluorescence intensity (MFI) or the percentage of CD86-positive cells. Determine the concentration-dependent inhibitory effect of this compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the role of this compound.

CD40-CD154 Signaling Pathway

The binding of CD154 to CD40 on an antigen-presenting cell initiates a signaling cascade that involves the recruitment of TNF receptor-associated factors (TRAFs) and leads to the activation of downstream transcription factors, ultimately promoting an inflammatory response and B-cell activation.

Caption: CD40-CD154 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Characterization

The process of identifying and characterizing a CD40-CD154 inhibitor like this compound involves a series of in-vitro and cell-based assays.

Caption: A typical experimental workflow for the identification and characterization of CD40-CD154 inhibitors.

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of the CD40-CD154 signaling pathway. Its potent and selective inhibitory properties make it an excellent candidate for in-vitro and cell-based studies aimed at understanding the physiological and pathological roles of this crucial co-stimulatory interaction. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of inhibiting the CD40-CD154 axis and to aid in the development of novel immunomodulatory agents.

References

- 1. Effective and specific inhibition of the CD40-CD154 costimulatory interaction by a naphthalenesulphonic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel insights into anti-CD40/CD154 immunotherapy in transplant tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. CheMondis Marketplace [chemondis.com]

The Cornerstone of Color: An In-depth Technical Guide to Mordant Dyes in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the fundamental principles of mordant dyes, offering a comprehensive resource for their application in scientific research. From the intricacies of their chemical interactions to detailed experimental protocols, this document provides the foundational knowledge necessary for the effective use of these versatile compounds.

Core Principles of Mordant Dyes

Mordant dyes are a class of colorants that require a secondary substance, a mordant, to bind to a substrate.[1][2] The term "mordant" originates from the Latin mordere, meaning "to bite," reflecting the historical belief that the mordant helped the dye "bite" onto the fiber.[3] In reality, the mordant, typically a polyvalent metal ion, forms a coordination complex with the dye molecule.[3][4] This complex, known as a "dye lake," then attaches to the substrate, such as a textile fiber or biological tissue. This mechanism significantly enhances the fastness of the dye, making it more resistant to washing, light, and other environmental factors.

The interaction between the mordant, dye, and substrate is a sophisticated process rooted in coordination chemistry. The metal ion of the mordant acts as a Lewis acid, accepting electrons from the dye molecule and the functional groups on the substrate, which act as Lewis bases. This creates a stable, insoluble complex that firmly affixes the color. The type of mordant used can significantly influence the final color, as different metal ions alter the electronic structure of the dye molecule, thereby changing its light-absorbing properties.

The Mechanism of Action: A Chemical Bridge

The fundamental principle behind mordant dyeing lies in the formation of a coordination complex that acts as a bridge between the dye and the substrate. This process can be broken down into the following key steps:

-

Mordant Application: The substrate is treated with a solution of a metallic salt, the mordant.

-

Hydrolysis and Binding: The metal salt hydrolyzes in the aqueous solution, and the resulting metal ions bind to the functional groups of the substrate. For protein fibers like wool and silk, which are amphoteric, the metal ions can bind to both acidic and basic groups. For cellulosic fibers like cotton, a pre-treatment with tannin is often required to facilitate mordant uptake.

-

Dye Application: The mordanted substrate is then introduced to the dye bath.

-

Coordination Complex Formation: The dye molecules, which possess chelating groups (such as hydroxyl or carboxyl groups), form stable coordination bonds with the metal ions already bound to the substrate. This creates a large, insoluble dye-mordant-substrate complex.

This intricate chemical interplay is what imparts the exceptional fastness properties characteristic of mordant dyes.

Common Mordants and Their Effects

A variety of metallic salts are used as mordants, each imparting distinct characteristics to the final color and fastness of the dye. The choice of mordant is critical and depends on the desired outcome, the type of dye, and the substrate being used.

| Mordant | Chemical Formula | Typical Effect on Color | Substrate Affinity | Notes |

| Alum (Potassium Aluminum Sulfate) | KAl(SO₄)₂·12H₂O | Brightens colors, especially reds and yellows. | Wool, Silk, Cotton (with tannin) | Low toxicity, widely used. |

| Iron (Ferrous Sulfate) | FeSO₄ | "Dulls" or darkens colors, can shift yellows to olive/grey. | Wool, Silk | Can make fibers brittle if used in high concentrations. |

| Copper (Copper Sulfate) | CuSO₄ | Enhances blues and greens. | Wool, Silk | Can be toxic and requires careful handling. |

| Tin (Stannous Chloride) | SnCl₂ | Brightens reds and oranges. | Wool, Silk | Can make fibers brittle. |

| Chrome (Potassium Dichromate) | K₂Cr₂O₇ | Produces deep, fast colors. | Wool | Highly toxic and largely phased out due to environmental concerns. |

| Tannic Acid | C₇₆H₅₂O₄₆ | Acts as a primary mordant for cellulose fibers. | Cotton, Linen | A "biomordant" that improves the uptake of metallic mordants. |

Experimental Protocols: A Step-by-Step Guide

The application of mordant dyes can be performed using three primary methods: pre-mordanting, meta-mordanting (simultaneous), and post-mordanting. The choice of method depends on the stability of the dye-mordant complex and the potential for damage to the substrate.

General Workflow for Mordant Dyeing

Detailed Protocol for Pre-mordanting of Wool Fibers with Alum

This protocol provides a standard method for the pre-mordanting of protein fibers, such as wool, using alum.

Materials:

-

Wool yarn or fabric (100 g)

-

Potassium aluminum sulfate (Alum) (14 g)

-

Cream of tartar (optional, for brightening) (6 g)

-

Large non-reactive pot (stainless steel or enamel)

-

Heating source

-

Stirring rod

-

Safety gloves and eyewear

Procedure:

-

Scouring: Wash the wool fibers with a pH-neutral soap to remove any oils or impurities. Rinse thoroughly.

-

Mordant Bath Preparation: Fill the pot with enough lukewarm water to allow the fibers to move freely. Dissolve the alum (and cream of tartar, if using) in a small amount of hot water before adding it to the main pot. Stir until fully dissolved.

-

Mordanting: Add the wet, scoured wool to the mordant bath. Heat the bath slowly to a simmer (around 80-90°C). Maintain this temperature for one hour, stirring gently every 15 minutes to ensure even mordanting.

-

Cooling: Allow the pot to cool down completely. The fibers can be left in the mordant bath overnight for maximum uptake.

-

Rinsing: Gently remove the mordanted wool and rinse it with lukewarm water.

-

Dyeing: The mordanted wool is now ready for dyeing in a separate dye bath.

Protocol for Staining Biological Tissues (Haematoxylin and Eosin)

In histology, mordants are essential for staining tissues for microscopic examination. The most common stain, Haematoxylin and Eosin (H&E), utilizes a mordant.

Principle: Haematoxylin itself is a poor dye. It is oxidized to haematein, which then forms a complex with a metal ion (typically aluminum or iron) to create a strong, colored "lake" that stains the cell nuclei blue/purple. Eosin is an acidic counterstain that colors the cytoplasm and connective tissue pink/red.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Harris's Haematoxylin (contains aluminum salt as a mordant)

-

Acid-alcohol (differentiating solution)

-

Scott's tap water substitute (bluing agent)

-

Eosin solution

-

Ethanol series (for dehydration)

-

Xylene (clearing agent)

-

Mounting medium and coverslips

Procedure:

-

Haematoxylin Staining: Immerse the slides in Harris's Haematoxylin for 5-15 minutes.

-

Rinsing: Wash briefly in running tap water.

-

Differentiation: Dip the slides in acid-alcohol for a few seconds to remove excess stain.

-

Bluing: Wash in running tap water and then immerse in Scott's tap water substitute until the nuclei turn blue.

-

Counterstaining: Stain with Eosin solution for 1-3 minutes.

-

Dehydration: Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%).

-

Clearing: Clear the sections in xylene.

-

Mounting: Mount a coverslip over the tissue section using a mounting medium.

Applications in Scientific Research and Drug Development

The principles of mordant dyeing extend beyond textiles and histology into various scientific domains.

-

Cellular and Tissue Staining: As demonstrated with H&E staining, mordant dyes are fundamental in pathology and histology for visualizing cellular structures and identifying abnormalities.

-

Microscopy: Specific mordant-dye combinations can be used to selectively stain different cellular components, aiding in detailed microscopic analysis.

-

Biomaterial Labeling: Mordants can be used to attach dyes to biomaterials for tracking and visualization in tissue engineering and drug delivery studies.

-

Drug Development: The chelation chemistry central to mordant dyeing is also relevant in drug development. For instance, some drugs function by chelating metal ions that are essential for the activity of certain enzymes. Understanding these interactions is crucial for designing new therapeutic agents.

Conclusion

Mordant dyes represent a fascinating and highly practical application of coordination chemistry. Their ability to form stable, colorful complexes has made them invaluable in a wide range of fields. For researchers, scientists, and drug development professionals, a thorough understanding of the basic principles of mordant dyes opens up a plethora of possibilities for staining, labeling, and analyzing biological and synthetic materials. The continued exploration of new mordant-dye systems, including the use of more environmentally friendly "biomordants," promises to further expand the utility of this ancient yet ever-relevant technology.

References

Methodological & Application

Application Notes and Developmental Protocol for Histological Staining with Mordant Brown 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Brown 1, a double azo dye, is primarily utilized in the textile industry for its strong coloring properties.[1] Chemically, it is identified by the CAS Registry Number 3564-15-6 and the molecular formula C22H16N7NaO6S.[2] While its application in biomedical research has been noted as a specific inhibitor of the CD40-CD154 protein-protein interaction, its use as a histological stain is not established in the current literature.[3]

These application notes provide a developmental protocol for researchers interested in exploring the potential of this compound as a novel histological stain. The proposed methodologies are based on the general principles of mordant staining in histology, where a mordant, typically a metal salt, acts as a bridge between the dye and the tissue to form a stable colored complex.[4][5] The selectivity of the stain is often controlled by the choice of mordant.

Chemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | |

| CAS Number | 3564-15-6 | |

| Molecular Formula | C22H16N7NaO6S | |

| Molecular Weight | 529.46 g/mol | |

| Molecular Structure | Double Azo Class | |

| Appearance | Dark red-brown powder | |

| Solubility | Soluble in water (yellow-brown solution), soluble in ethanol (orange-brown solution) |

Developmental Staining Protocol

This protocol is intended as a starting point for the development and optimization of a this compound staining procedure. It is recommended to test this protocol on a variety of tissue types to determine its staining characteristics.

Materials and Reagents:

-

This compound (C.I. 20110)

-

Mordants:

-

Potassium aluminum sulfate (Alum)

-

Ferric chloride (FeCl₃)

-

Copper sulfate (CuSO₄)

-

-

Distilled water

-

Ethanol (various grades for dehydration)

-

Xylene (or a xylene substitute for clearing)

-

Mounting medium

-

Control tissue slides (e.g., sections containing collagen, muscle, and epithelial cells)

Equipment:

-

Staining jars

-

Microscope slides and coverslips

-

Microwave oven (for optional heat-induced mordanting)

-

Fume hood

-

Light microscope

Reagent Preparation:

-

This compound Stock Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of distilled water. Gentle heating may be required to fully dissolve the dye.

-

Mordant Solutions (5% w/v):

-

Prepare a 5% aqueous solution of potassium aluminum sulfate.

-

Prepare a 5% aqueous solution of ferric chloride.

-

Prepare a 5% aqueous solution of copper sulfate.

-

Experimental Workflow for Developing a Novel Mordant Stain

Caption: Workflow for developing a histological staining protocol with a novel mordant dye.

Staining Procedures:

Three common methods for mordanting can be explored.

Method A: Pre-mordanting

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Incubate slides in the chosen mordant solution (e.g., 5% potassium aluminum sulfate) for 10-15 minutes.

-

Rinse thoroughly in several changes of distilled water.

-

Stain in 1% this compound solution for 5-20 minutes.

-

Rinse in distilled water.

-

(Optional) Differentiate in a weak acid or alkaline solution to remove excess stain.

-

(Optional) Counterstain with a suitable nuclear stain like Hematoxylin if desired.

-

Dehydrate through graded alcohols, clear in xylene, and mount.

Method B: Meta-mordanting

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Prepare the staining solution by adding the mordant directly to the this compound solution. The optimal ratio will need to be determined empirically (start with 1 part 5% mordant solution to 9 parts 1% dye solution).

-

Stain sections in the combined mordant-dye solution for 10-30 minutes.

-

Rinse in distilled water.

-

(Optional) Differentiate.

-

(Optional) Counterstain.

-

Dehydrate, clear, and mount.

Method C: Post-mordanting

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Stain in 1% this compound solution for 10-20 minutes.

-

Rinse in distilled water.

-

Incubate in the chosen mordant solution for 5-10 minutes.

-

Rinse thoroughly in distilled water.

-

(Optional) Differentiate.

-

(Optional) Counterstain.

-

Dehydrate, clear, and mount.

Optimization Parameters

The following table provides suggested starting points for key variables in the staining protocol. Each parameter may require optimization to achieve the desired staining intensity and selectivity.

| Parameter | Suggested Starting Range | Notes |

| Mordant Concentration | 1% - 5% (w/v) | Higher concentrations may lead to more intense staining but could also cause non-specific background staining. |

| Mordant Incubation Time | 5 - 20 minutes | Longer times may be needed for denser tissues. |

| Dye Concentration | 0.1% - 1% (w/v) | Lower concentrations may provide greater selectivity. |

| Staining Time | 5 - 30 minutes | Varies with tissue type and desired intensity. |

| Staining pH | 4.0 - 8.0 | The pH can significantly affect dye binding and selectivity. Test different buffers. |

| Staining Temperature | Room Temperature - 60°C | Increased temperature can enhance the staining rate but may damage tissue morphology. |

Theoretical Staining Mechanism

The staining process relies on the formation of a "lake," which is a coordination complex between the mordant (a polyvalent metal ion) and the dye. This complex then binds to tissue components. The hydroxyl and azo groups in this compound are likely sites for chelation with the metal mordant.

Caption: Theoretical mechanism of mordant-based histological staining.

Expected Results and Interpretation

As an azo dye, this compound is expected to produce shades of brown. The specific hue and intensity will likely vary with the mordant used. For instance, iron mordants often produce darker, blacker tones, while aluminum mordants typically yield brighter colors. The dye may show affinity for various tissue components, such as:

-

Collagen and connective tissue: Many mordant dyes are used in trichrome-like staining procedures to highlight collagen.

-

Cytoplasm: General cytoplasmic staining may be observed.

-

Nuclei: Depending on the mordant and pH, some nuclear detail may be revealed.

It is crucial to evaluate the staining results against known control tissues and in parallel with standard histological stains like Hematoxylin and Eosin (H&E) to correctly interpret the staining pattern of this compound. Careful documentation of the staining patterns with different mordants and under various conditions will be necessary to characterize the utility of this dye in histological applications.

References

Application Notes: Mordant Brown 1 in Biological Staining and Biomedical Research

Introduction

Mordant Brown 1, a double azo dye, is a versatile chemical compound with established applications in the textile industry and emerging significance in biomedical research.[1][2][3] While primarily utilized for its robust dyeing properties on materials like leather and paper in conjunction with a metal mordant, recent studies have highlighted its potential as a specific inhibitor of the CD40-CD154 protein-protein interaction, a key pathway in immune regulation.[2][4] Although detailed protocols for its use as a routine biological stain are not widely published, its chemical nature as a mordant dye allows for the development of potential staining methodologies based on established principles of mordant-based histological techniques.

This document provides an overview of the potential applications of this compound in biological sample staining, a proposed protocol based on the general chemistry of mordant dyes, and a summary of its known biomedical applications.

Quantitative Data

The available quantitative data for this compound primarily pertains to its recently discovered role as an inhibitor of the CD40-CD154 interaction, a critical pathway in immune cell signaling.

| Parameter | Value | Assay System | Reference |